N-butan-2-yl-4-(trifluoromethyl)benzamide
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Overview
Description
N-butan-2-yl-4-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butan-2-yl group and a trifluoromethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with butan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-butan-2-yl-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-butan-2-yl-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(butan-2-yl)-2-(trifluoromethyl)benzamide
- N-(butan-2-yl)-3-(trifluoromethyl)benzamide
- N-(butan-2-yl)-2-(propan-2-yl)aniline
Uniqueness
N-butan-2-yl-4-(trifluoromethyl)benzamide is unique due to the position of the trifluoromethyl group on the benzamide ring. This positional isomerism can lead to differences in chemical reactivity, biological activity, and physical properties compared to its analogs.
Properties
Molecular Formula |
C12H14F3NO |
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Molecular Weight |
245.24 g/mol |
IUPAC Name |
N-butan-2-yl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H14F3NO/c1-3-8(2)16-11(17)9-4-6-10(7-5-9)12(13,14)15/h4-8H,3H2,1-2H3,(H,16,17) |
InChI Key |
KQHCDTFHFMDYLW-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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